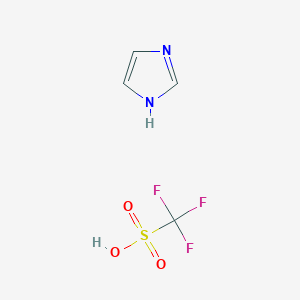

Trifluorométhanesulfonate d'imidazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole trifluoromethanesulfonate-related compounds often involves the use of specific reagents and catalysts to facilitate the formation of imidazole rings or to introduce the trifluoromethanesulfonate moiety. For instance, bis(triphenyl)oxodiphosphonium trifluoromethanesulfonate has been used for the enantiospecific synthesis of imidazoline-containing amino acids, which can be easily converted to imidazoles and incorporated into macrolactam analogues of bistratamide H without loss of stereochemical integrity (S. You & J. Kelly, 2004).

Molecular Structure Analysis

The molecular structure of imidazole trifluoromethanesulfonate derivatives and related compounds has been elucidated using techniques such as single crystal X-ray diffraction. These studies reveal insights into the geometry of the imidazole ring, the positioning of the trifluoromethanesulfonate moiety, and the interactions between these components. For example, the crystal structure of imidazolium bis(trifluoromethanesulfonyl)imide salts has been characterized, highlighting the anion-cation interactions and the formation of fluorous layers within the solid-state structure (J. Holbrey, W. Reichert, & R. Rogers, 2004).

Chemical Reactions and Properties

Imidazole trifluoromethanesulfonate and its derivatives participate in a variety of chemical reactions, serving as catalysts, intermediates, or reagents. These compounds have been employed in acylations, cycloisomerizations, and the synthesis of imidazoles under various conditions. Their chemical properties facilitate the formation of complex organic molecules with high efficiency and selectivity. For instance, scandium trifluoromethanesulfonate has been noted for its extremely active Lewis acid catalysis in the acylation of alcohols with acid anhydrides and mixed anhydrides, demonstrating the compound's versatility in facilitating chemical transformations (K. Ishihara, M. Kubota, H. Kurihara, & Hisashi Yamamoto, 1996).

Physical Properties Analysis

The physical properties of imidazole trifluoromethanesulfonate compounds, such as thermal stability, solubility, and phase behavior, play a crucial role in their applicability in different chemical processes. These properties are influenced by the molecular structure and the nature of the ionic liquids formed. Research into the physical-chemical properties of bis(trifluoromethylsulfonyl)imide-based organic salts has suggested possibilities for tuning the properties of ionic liquids by modifying the cation structure, thereby leading to new "designer solvents" (A. Wang, Yang Zhao, Xiaomeng Liu, Liangliang Chang, & X. Xuan, 2016).

Chemical Properties Analysis

The chemical properties of imidazole trifluoromethanesulfonate, including reactivity, catalytic activity, and interaction with various substrates, are foundational to its utility in synthetic chemistry. These properties are exploited in the design of new synthetic pathways, the development of catalytic systems, and the enhancement of reaction efficiencies. For example, the direct methylation or trifluoroethylation of imidazole and pyridine derivatives using specific reagents demonstrates the compound's capacity to facilitate the synthesis of a variety of room-temperature ionic liquids (RTILs) with high yields (Jie Zhang, G. Martin, & D. Desmarteau, 2003).

Applications De Recherche Scientifique

Médecine et pharmacologie

Les dérivés de l'imidazole présentent un large éventail d'activités biologiques et pharmacologiques . Ils jouent un rôle essentiel dans la synthèse de molécules biologiquement actives , comme les médicaments anticancéreux, anti-âge, anticoagulants, anti-inflammatoires, antimicrobiens, antituberculeux, antidiabétiques, antipaludiques, antiviraux et les inhibiteurs enzymatiques . Ils agissent également comme des régulateurs sélectifs de la croissance des plantes, des fongicides, des herbicides et des agents thérapeutiques .

Applications industrielles

Les dérivés de l'imidazole sont devenus plus populaires en raison de la demande de méthodes respectueuses de l'environnement en synthèse organique chimique . La chimie verte et la catalyse organométallique ont étendu l'application des imidazoles en tant que liquides ioniques et carbènes N-hétérocycliques (NHC) .

Activités biologiques

Les dérivés de l'imidazole présentent un large éventail d'activités biologiques, notamment des propriétés antimicrobiennes, anticancéreuses, anti-inflammatoires et antioxydantes . Le potentiel des dérivés de l'imidazole à servir d'agents thérapeutiques précieux dans le développement de médicaments est également exploré .

Propriétés physiques et chimiques

Les dérivés de l'imidazole présentent des propriétés physiques et chimiques diverses . Les caractéristiques structurelles du cycle imidazole augmentent sa capacité à établir de nombreuses interactions entre les médicaments et les ligands, facilitées par les liaisons hydrogène, les forces de van der Waals et les interactions hydrophobes

Mécanisme D'action

Target of Action

Imidazole derivatives have been found to interact with a variety of targets

Mode of Action

Imidazole derivatives are known to exhibit a broad spectrum of biological activities, which can be attributed to the chemical characteristics of their nitrogen atoms .

Biochemical Pathways

Imidazole is a key component in several biochemical pathways. It is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . .

Pharmacokinetics

It’s known that imidazole derivatives are soluble in water and other polar solvents , which may influence their bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties .

Action Environment

The action, efficacy, and stability of Imidazole trifluoromethanesulfonate can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents may affect its distribution in the body and its interaction with biological targets . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Imidazole trifluoromethanesulfonate plays a role in biochemical reactions, particularly in the synthesis of other imidazole derivatives

Cellular Effects

Imidazole derivatives have been shown to exhibit antimicrobial and larvicidal activities

Molecular Mechanism

It is known that imidazole derivatives can inhibit the synthesis of ergosterol, a key component of fungal cell membranes . This suggests that Imidazole trifluoromethanesulfonate may interact with biomolecules and potentially influence enzyme activity and gene expression.

Metabolic Pathways

Imidazole is a key component of several important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .

Transport and Distribution

Imidazole derivatives are known to be soluble in water and other polar solvents , which may influence their distribution within biological systems.

Propriétés

IUPAC Name |

1H-imidazole;trifluoromethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.CHF3O3S/c1-2-5-3-4-1;2-1(3,4)8(5,6)7/h1-3H,(H,4,5);(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJFONBBNLVENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1.C(F)(F)(F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431575 | |

| Record name | Imidazole trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29727-06-8 | |

| Record name | Imidazole trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazol-3-ium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

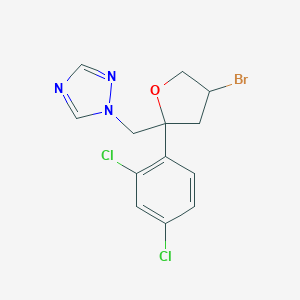

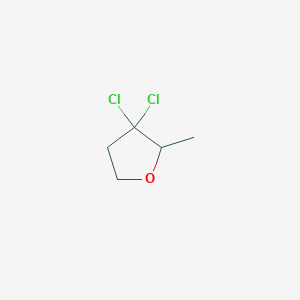

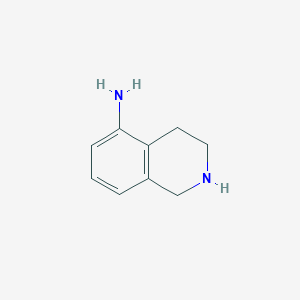

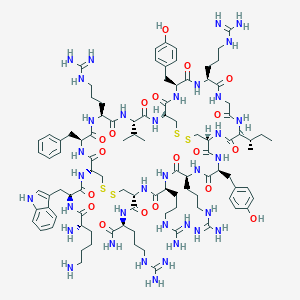

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)

![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)

![N-[25-(1-azabicyclo[2.2.2]octan-3-ylsulfanylmethyl)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B39894.png)